molecular formula C8H7BO3 B2483212 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde CAS No. 1401967-03-0

1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde

Cat. No. B2483212
CAS RN: 1401967-03-0
M. Wt: 161.95
InChI Key: MKPCMKFXYXTEDG-UHFFFAOYSA-N
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Description

1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is a compound that belongs to the class of benzoxaboroles . Benzoxaboroles are versatile scaffolds that play important roles in organic synthesis, molecular recognition, and supramolecular chemistry . They are privileged structures in medicinal chemistry due to their desirable physicochemical and drug-like properties .


Synthesis Analysis

The synthesis of benzoxaboroles involves several steps and can be complex . The synthesis process often involves the use of reagents and conditions such as SOCl2, MeOH, DIBAL-H, THF, and others . The synthesis of benzoxaboroles and their applications in medicinal chemistry have been widely studied .


Molecular Structure Analysis

The molecular structure of 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is characterized by the presence of a benzoxaborole ring . The presence of the fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom, hence affecting the structure of the main hydrogen-bonded motif .


Chemical Reactions Analysis

Benzoxaboroles, including 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde, are known for their reactivity . They are used in various chemical reactions, including as pesticides, especially fungicides .

Mechanism of Action

Future Directions

Benzoxaboroles, including 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde, have a wide range of applications in medicinal chemistry . They are being studied for their potential use as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . The future directions of research could involve exploring these applications further and developing new synthesis methods.

properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPCMKFXYXTEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde

CAS RN

1401967-03-0
Record name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbaldehyde
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